molecular formula C13H18 B13698023 1-(tert-Butyl)-3-cyclopropylbenzene

1-(tert-Butyl)-3-cyclopropylbenzene

Cat. No.: B13698023
M. Wt: 174.28 g/mol
InChI Key: AZNWLDYJBMLTHI-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-cyclopropylbenzene is an organic compound characterized by the presence of a tert-butyl group and a cyclopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-cyclopropylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride and cyclopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-cyclopropylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can be performed using reagents like nitric acid (HNO3) and halogens (Cl2, Br2) in the presence of catalysts.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: HNO3 for nitration, Cl2 or Br2 with FeCl3 or FeBr3 for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.

Scientific Research Applications

1-(tert-Butyl)-3-cyclopropylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-cyclopropylbenzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

    Pathways Involved: The specific pathways depend on the nature of the target and the type of interaction, such as binding to active sites or altering conformational states.

Comparison with Similar Compounds

    tert-Butylbenzene: Similar structure but lacks the cyclopropyl group.

    Cyclopropylbenzene: Similar structure but lacks the tert-butyl group.

    tert-Butylcyclohexane: Contains a cyclohexane ring instead of a benzene ring.

Uniqueness: 1-(tert-Butyl)-3-cyclopropylbenzene is unique due to the presence of both tert-butyl and cyclopropyl groups on the benzene ring, which imparts distinct chemical and physical properties

Biological Activity

1-(tert-Butyl)-3-cyclopropylbenzene, a compound with the molecular formula C13H18, has garnered attention in recent years for its potential biological activity. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.

Overview of the Compound

This compound is characterized by the presence of a tert-butyl group and a cyclopropyl moiety attached to a benzene ring. This unique structure may contribute to its biological activity by influencing lipophilicity, metabolic stability, and interactions with biomolecules.

Antifungal Properties

Recent studies have investigated the antifungal activity of this compound and its analogs. For instance, compounds similar to this structure were tested against Trichophyton mentagrophytes and Trichophyton rubrum using the disk diffusion method. The results indicated that while the original compound showed moderate antifungal activity, modifications to the structure could enhance or diminish this effect .

Lipophilicity and Metabolic Stability

The lipophilicity of this compound is a critical factor in its biological activity. The log DD values, which indicate the partitioning behavior between octanol and water, suggest that the tert-butyl group significantly influences the compound's hydrophobic character. Studies show that replacing the tert-butyl group with other substituents can lead to variations in lipophilicity and metabolic stability .

CompoundLog DD ValueMetabolic Stability (CL int)
This compoundTBDTBD
CF3-Cyclobutane Analogue2.51Increased
Original Antifungal Agent2.11Decreased

Interaction with Biomolecules

The interaction of this compound with various biomolecules has been explored in vitro. It has been noted that structural modifications can either enhance or reduce binding affinity to target proteins involved in metabolic pathways. For example, certain analogs demonstrated increased binding affinity to Bcl-2 family proteins, which are crucial targets in cancer therapy .

Case Study 1: Antifungal Efficacy

In a comparative study assessing antifungal efficacy, this compound was evaluated alongside its CF3-cyclobutane analogue. The original compound exhibited an IC50 of approximately 31 μM against fungal strains, while the analogue showed reduced potency . This case highlights the importance of structural features in determining biological outcomes.

Case Study 2: Cancer Therapeutics

Another investigation focused on the role of this compound as a potential Bcl-2 inhibitor. Compounds with similar structures were tested for their ability to induce apoptosis in cancer cell lines. Results indicated that while some analogs were effective at inducing cell death (IC50 values around 10 nM), others were less effective, underscoring the variability introduced by different substituents on the benzene ring .

Properties

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1-tert-butyl-3-cyclopropylbenzene

InChI

InChI=1S/C13H18/c1-13(2,3)12-6-4-5-11(9-12)10-7-8-10/h4-6,9-10H,7-8H2,1-3H3

InChI Key

AZNWLDYJBMLTHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2CC2

Origin of Product

United States

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